5-Bromo-2-(dimethylamino)benzoic acid
Description
Significance of Benzoic Acid Derivatives in Organic Synthesis and Materials Science
In organic synthesis, benzoic acid derivatives are invaluable intermediates. Their functional groups—the carboxylic acid and the substituents—provide multiple reactive sites for building more complex molecules. They are frequently used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. For example, halogenated benzoic acid derivatives are crucial intermediates in the production of various quinolone-based chemotherapeutic agents. Similarly, compounds like 5-Bromo-2-methylbenzoic acid serve as key starting materials for synthesizing modern drugs such as the anti-diabetic medication canagliflozin.
In the realm of materials science, the rigid structure of the benzene (B151609) ring combined with the reactive potential of the substituents makes these derivatives ideal for creating advanced materials. Aromatic polyamides, known as aramids, which are used in heat- and impact-resistant fabrics, are built from monomers that can include aminobenzoic acid derivatives. Furthermore, substituted benzoic acids are incorporated into complex dye molecules, such as fluorescein (B123965) derivatives, which are engineered for applications in sensors and biomarkers. The specific substituents can be used to tune the photophysical properties of these dyes or to provide a handle for attachment to other molecules through cross-coupling reactions.
Overview of Halogenated and Amino-Substituted Benzoic Acid Architectures
The presence of halogen and amino groups on a benzoic acid framework creates a particularly interesting and useful class of compounds.
Halogenated Benzoic Acids: The introduction of a halogen atom (Fluorine, Chlorine, Bromine, Iodine) onto the benzene ring significantly influences the molecule's electronic properties and reactivity. Halogens are electron-withdrawing through the inductive effect, which increases the acidity of the carboxylic acid. nih.gov The carbon-halogen bond itself can be a site for further chemical modification, particularly through metal-catalyzed cross-coupling reactions (e.g., Suzuki and Sonogashira reactions). However, the reactivity of the halogen is lower on a benzene ring (a halogenoarene) compared to a simple alkyl chain (a halogenoalkane) because the lone pair of electrons on the halogen can interact with the pi-system of the ring, giving the carbon-halogen bond partial double-bond character and making it stronger.
Amino-Substituted Benzoic Acids: The amino group (-NH2) or a substituted amino group (like the dimethylamino group, -N(CH3)2) is an electron-donating group. savemyexams.com This has the opposite effect of a halogen, generally decreasing the acidity of the benzoic acid. Aminobenzoic acids are important building blocks for a wide range of molecules with potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. The amino group can act as a nucleophile or a base, and it can be modified to form amides or other nitrogen-containing functional groups.
When both a halogen and an amino group are present on the same benzoic acid ring, as in 5-Bromo-2-(dimethylamino)benzoic acid, the compound possesses a unique combination of these electronic effects and reactive handles, making it a versatile tool in chemical synthesis.
Research Trajectories for this compound and Related Congeners
While extensive, peer-reviewed research focusing specifically on this compound is not widely documented in public literature, its chemical structure points toward several clear research trajectories. These can be inferred from the applications and studies of closely related compounds, known as congeners. The fundamental properties of this compound are listed in chemical catalogs.
| Property | Value |
|---|---|
| CAS Number | 77265-72-6 |
| Molecular Formula | C9H10BrNO2 |
| Molecular Weight | 244.09 g/mol |
The primary research trajectory for a molecule like this compound is as a specialized building block in organic synthesis. Its structure is bifunctional: the dimethylamino group and the bromine atom offer distinct opportunities for chemical modification.
Pharmaceutical Synthesis: A key application for related bromo-benzoic acid derivatives is in the synthesis of active pharmaceutical ingredients. For instance, 5-bromo-2-chlorobenzoic acid is an important starting material for the antidiabetic drugs Dapagliflozin and Empagliflozin. The synthesis of another diabetes drug, canagliflozin, utilizes 5-bromo-2-methylbenzoic acid. This strongly suggests that this compound could be investigated as a precursor for novel therapeutic agents, where the dimethylamino group could influence the final molecule's solubility, binding affinity, or metabolic profile.
Cross-Coupling Reactions for Materials Science: The bromine atom on the benzene ring is a prime site for metal-catalyzed cross-coupling reactions. Research on fluorescein derivatives has shown that a bromine moiety on the benzoic acid portion of the molecule can be used in Suzuki and Sonogashira coupling reactions. This allows for the attachment of other molecular fragments, creating more complex structures for use as fluorescent probes, sensors, or other advanced materials. This compound is a candidate for similar applications, where the dimethylamino group could serve to modulate the electronic and photophysical properties of the final material.
Properties
IUPAC Name |
5-bromo-2-(dimethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11(2)8-4-3-6(10)5-7(8)9(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTXUPXHVXSDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 Dimethylamino Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations, most notably through esterification and amide bond formation, enabling the linkage of this scaffold to a wide array of other molecules.
Esterification Reactions
The carboxylic acid functional group of 5-bromo-2-(dimethylamino)benzoic acid can be readily converted to its corresponding ester through various standard esterification protocols. This transformation is fundamental in synthetic chemistry for protecting the carboxylic acid or for modifying the compound's physicochemical properties.
One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing the water formed. For instance, the reaction with methanol (B129727) under these conditions yields methyl 5-bromo-2-(dimethylamino)benzoate.
Alternatively, milder conditions can be employed, such as using dehydrating agents or solid acid catalysts. Phosphoric acid-modified montmorillonite (B579905) K10 clay has been shown to be an effective solid acid catalyst for the esterification of substituted benzoic acids with various alcohols, offering the advantages of high yields and simple, solvent-free reaction conditions. ijstr.org Other methods include the use of coupling agents or activation with reagents like thionyl chloride to form an acyl chloride intermediate, which then readily reacts with an alcohol.
Table 1: General Conditions for Esterification of Substituted Benzoic Acids
| Catalyst/Reagent | Alcohol | Conditions | General Outcome |
|---|---|---|---|
| Strong Acid (e.g., H₂SO₄) | Simple Alcohols (e.g., Methanol, Ethanol) | Reflux | Good to excellent yields of the corresponding ester. |
| Solid Acid Catalyst (e.g., Modified Clay) | Methanol, Benzyl Alcohol | Solvent-free, reflux | High yields with an easily recoverable catalyst. ijstr.org |
| Thionyl Chloride (SOCl₂) followed by Alcohol | Primary or Secondary Alcohols | Typically at room temperature or gentle heating | Forms a highly reactive acyl chloride intermediate, leading to high ester yields. |
| Carbodiimides (e.g., DCC, EDC) with DMAP | Primary or Secondary Alcohols | Room temperature, aprotic solvent | Mild conditions, suitable for sensitive substrates. |
The formation of an amide bond from the carboxylic acid of this compound and a primary or secondary amine is a crucial transformation in medicinal chemistry and materials science. This reaction typically requires the activation of the carboxylic acid using a coupling reagent to facilitate the nucleophilic attack of the amine. mychemblog.com
A variety of modern coupling reagents are available, which convert the carboxylic acid into a more reactive species, such as an active ester. mychemblog.com These reagents are designed to be efficient, minimize side reactions, and preserve the stereochemistry of chiral substrates. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.com
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. The reaction often includes an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. peptide.comnih.gov DMAP (4-dimethylaminopyridine) can also be used, sometimes in catalytic amounts, to act as an acyl transfer agent and improve reaction rates and yields, especially with electron-deficient amines. nih.gov
Uronium/Aminium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. mychemblog.combachem.com HATU, derived from HOAt (1-hydroxy-7-azabenzotriazole), forms a highly activated ester that reacts rapidly with amines to provide amides in high yields under mild conditions. mychemblog.com
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-substituted intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond and the release of a byproduct derived from the coupling agent. nih.gov
Table 2: Common Coupling Reagents for Amide Formation
| Reagent | Additive (if common) | Typical Solvent | Key Features |
|---|---|---|---|
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DMF, DCM | Water-soluble byproducts, easy workup. nih.gov |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | DCM, THF | Insoluble dicyclohexylurea byproduct is removed by filtration. peptide.com |
| HATU | DIEA (as base) | DMF | Very efficient, fast reaction rates, suitable for difficult couplings. mychemblog.combachem.com |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIEA (as base) | DMF | Phosphonium-based reagent, high coupling efficiency. |
The dimethylamino group is an electron-donating substituent that influences the reactivity of the aromatic ring. Its own reactivity, however, is limited compared to primary or secondary amines.
Cross-Coupling Reactions of the Carbon-Bromine Bond
The bromine atom on the aromatic ring is an excellent handle for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org The carbon-bromine bond in this compound (or its esterified form) is well-suited for this transformation, allowing for the introduction of a wide variety of aryl, heteroaryl, alkenyl, or alkyl groups. nih.gov
The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: libretexts.org
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the benzoic acid derivative, forming a palladium(II) intermediate.
Transmetalation : In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or boronic ester) is transferred to the palladium(II) center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond in the final product and regenerating the palladium(0) catalyst.
The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. For substrates like bromoanilines, which are structurally similar to the target molecule, various palladium catalysts and ligands have proven effective. nih.gov
Table 3: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides
| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | Biphenyl |
| Bromobenzene | Phenylboronic acid | NHC-Pd(II) complexes | KOH | Water/2-Propanol | Biphenyl nih.gov |
| 3-Bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/Water | Alkenyl-substituted borazaronaphthalenes nih.gov |
This reaction allows for the synthesis of complex biaryl structures from this compound, providing a pathway to novel compounds with potential applications in various fields of chemical research.
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org While direct studies on this compound are not extensively documented, the reactivity of structurally similar compounds provides significant insight into its expected behavior.
For instance, the Sonogashira coupling of 5-bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF), which also contains a bromine atom at the 5-position of a benzoic acid derivative, has been successfully demonstrated. The reaction of BBDMAF with phenylacetylene, employing a palladium catalyst, resulted in the formation of the corresponding alkynylated product in a 66% yield. nih.gov This suggests that this compound would readily undergo similar transformations.
The general conditions for such a reaction would involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). wikipedia.orgnih.gov
Table 1: Representative Conditions for Sonogashira Coupling of a Related Bromo-Benzoic Acid Derivative
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | BBDMAF | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | 66 |
Data derived from studies on 5-bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF), a structurally analogous compound. nih.gov
Other Palladium-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formations
Beyond the Sonogashira reaction, the bromine atom of this compound is amenable to a variety of other palladium-catalyzed cross-coupling reactions, enabling the formation of both carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, to form a new carbon-carbon bond. Research on unprotected ortho-bromoanilines, which are structurally analogous to this compound, has shown that these couplings can be highly efficient. fluorochem.co.uk The use of palladium catalysts such as Pd(dppf)Cl₂ or specialized palladacycles in combination with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like dioxane/water or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is common. fluorochem.co.uk These conditions are expected to be applicable to this compound for the introduction of various aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. researchgate.net This would transform this compound into a 2,5-diaminobenzoic acid derivative. The success of this reaction often relies on the use of sterically hindered phosphine (B1218219) ligands, such as XantPhos or tBuBrettPhos, in conjunction with a palladium source (e.g., Pd₂(dba)₃) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). nih.govorgsyn.org
Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. orgsyn.org This would allow for the introduction of a vinyl group or a more complex unsaturated side chain at the 5-position of the benzoic acid core. Typical conditions involve a palladium catalyst, a base such as triethylamine, and often a phosphine ligand.
Table 2: Plausible Palladium-Catalyzed Reactions for this compound
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ / CataCXium A | K₂CO₃ | 5-Aryl-2-(dimethylamino)benzoic acid |
| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃ / XantPhos | NaOtBu | 5-(Dialkylamino)-2-(dimethylamino)benzoic acid |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | 5-(Alkenyl)-2-(dimethylamino)benzoic acid |
Oxidation and Reduction Chemistry of the Aromatic Core
The aromatic core of this compound possesses two key functional groups—an amino group and a carboxylic acid—that influence its oxidation and reduction behavior. The bromine atom also plays a role in the molecule's electronic properties.
Oxidation: The dimethylamino group, being an electron-donating group, activates the aromatic ring towards oxidation. Studies on related aminobenzoic acids, such as anthranilic acid, have shown that oxidation can occur at both the amino group and the aromatic ring. researchgate.net Pulse radiolysis studies indicate that reaction with hydroxyl radicals can lead to the formation of anilino-radicals. researchgate.net Under certain enzymatic or chemical conditions, the amino group of aminobenzoic acids can be oxidized to a nitro group. researchgate.net The electrochemical oxidation of similar compounds has also been investigated, suggesting that oxidation can lead to the formation of various hydroxylated intermediates. tue.nltue.nl
Reduction: The reduction of the aromatic core of this compound can be achieved under specific conditions. Catalytic hydrogenation over a palladium catalyst would likely lead to debromination, yielding 2-(dimethylamino)benzoic acid. For the reduction of the aromatic ring itself, the Birch reduction is a classic method for converting aromatic carboxylic acids into their 1,4-dihydro derivatives using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol co-solvent. orgsyn.org The electrochemical reduction of substituted benzoic acids has also been explored, which typically involves the transfer of electrons to the aromatic system. acs.org The presence of the bromine atom may also offer a site for reductive cleavage depending on the chosen method.
Due to the lack of specific experimental data for the oxidation and reduction of the aromatic core of this compound, the precise products and reaction efficiencies remain speculative. However, the known reactivity of related aminobenzoic and bromobenzoic acids provides a strong foundation for predicting its chemical behavior under various oxidative and reductive conditions.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the molecular structure of 5-Bromo-2-(dimethylamino)benzoic acid, with each method providing unique insights into its atomic and electronic makeup.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal in confirming the carbon-hydrogen framework of the molecule. While specific spectra for this compound require direct acquisition, documentation for the compound confirms the availability of NMR data. bldpharm.com The expected chemical shifts can be predicted based on the electronic environment of the protons and carbon atoms.
The ¹H NMR spectrum would feature distinct signals for the aromatic protons, the N-methyl protons, and the carboxylic acid proton. The aromatic protons would appear as a set of multiplets in the downfield region, with their coupling patterns revealing their substitution on the benzene (B151609) ring. The six protons of the two methyl groups attached to the nitrogen would likely appear as a singlet, and the acidic proton of the carboxyl group would be a broad singlet at a significantly downfield chemical shift.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons of the dimethylamino group. The carbon attached to the bromine atom would be significantly influenced by the halogen's electronegativity and heavy atom effect.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10 | broad singlet |
| Aromatic (Ar-H) | 6.8 - 8.0 | multiplet |
| N-Methyl (-N(CH₃)₂) | 2.8 - 3.2 | singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Aromatic (Ar-C) | 110 - 155 |
| N-Methyl (-N(C H₃)₂) | ~40 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. Key expected absorptions include a broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O (carbonyl) stretching vibration from the carboxylic acid is expected around 1700 cm⁻¹. brainly.com Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C-N stretching of the dimethylamino group would be observed in the 1350-1250 cm⁻¹ region. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers, often between 600-800 cm⁻¹. brainly.com The IR spectrum for the related compound 5-Bromo-2-chlorobenzoic acid is available and serves as a reference for the vibrations of a halogenated benzoic acid core. nist.gov
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 (strong) |
| Aromatic Ring | C-H stretch | >3000 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Dimethylamino | C-N stretch | 1350 - 1250 |
| Bromoalkane | C-Br stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry (MS and LCMS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. The molecular formula of this compound is C₉H₁₀BrNO₂, corresponding to a molecular weight of approximately 244.09 g/mol . bldpharm.comsynquestlabs.com In a mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, this peak would appear as a doublet (M⁺ and M+2) with an intensity ratio of nearly 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of this compound, allowing for its separation from impurities and subsequent confirmation of its mass. bldpharm.com Methodologies developed for similar compounds, such as sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000), demonstrate the successful application of LC-MS/MS for quantification and analysis in complex matrices. researchgate.net
X-ray Crystallographic Investigations
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Molecular Conformation and Dihedral Angle Analysis
While a crystal structure for this compound is not available in the cited results, a detailed study of the closely related compound, 5-Bromo-2-(phenylamino)benzoic acid, offers significant insight. nih.govresearchgate.net In the crystal structure of this analog, the molecule adopts a twisted conformation. nih.govresearchgate.net This twist is a result of steric repulsion between the two substituted aromatic rings, which subtend a dihedral angle of 45.74 (11)°. researchgate.net
A similar steric strain is expected in this compound between the bulky dimethylamino group and the adjacent carboxylic acid group on the benzene ring. This would likely force the dimethylamino and carboxyl groups out of the plane of the benzene ring.
Furthermore, the crystal structure of the phenylamino (B1219803) analog reveals the formation of centrosymmetric carboxylic acid inversion dimers, where two molecules are linked by strong O-H···O hydrogen bonds. nih.govresearchgate.net It is highly probable that this compound would exhibit similar dimeric structures in its crystalline form, a common packing motif for carboxylic acids. researchgate.net An intramolecular hydrogen bond between the amino proton and a carboxyl oxygen is seen in the phenylamino analog; a similar interaction is not possible for the tertiary dimethylamino group. nih.gov
Intramolecular Hydrogen Bonding Patterns
Within the molecular structure of this compound, the potential for intramolecular hydrogen bonding is a key feature of its conformational preference. Unlike analogous structures that contain an N-H group, such as 5-Bromo-2-(phenylamino)benzoic acid, the dimethylamino moiety of the title compound lacks a hydrogen atom on the nitrogen. This distinction precludes the formation of a classical intramolecular N-H···O hydrogen bond between the amino group and the carboxylic acid's carbonyl oxygen.
Intermolecular Interactions and Crystal Packing Motifs
The solid-state architecture of this compound is dictated by a variety of intermolecular forces. Of primary importance are the hydrogen bonds formed by the carboxylic acid group. It is a well-established principle that carboxylic acids frequently form robust, centrosymmetric dimers in the solid state through a pair of O-H···O hydrogen bonds between two molecules. This specific arrangement is known as the carboxylic acid inversion dimer, a highly stable and common supramolecular synthon.
In this motif, the hydroxyl group of one molecule donates a proton to the carbonyl oxygen of a second, inversion-related molecule, and vice versa. This interaction results in the formation of a characteristic eight-membered ring. While a specific crystallographic study for this compound was not found in the searched literature, the presence of the carboxylic acid functional group makes the formation of such inversion dimers a highly probable feature of its crystal packing. Other potential intermolecular interactions could include C-H···O bonds and halogen bonding involving the bromine atom, further stabilizing the crystal lattice.
Analysis of Crystal Systems and Unit Cell Parameters
The determination of a compound's crystal system and unit cell parameters is fundamental to its solid-state characterization and requires single-crystal X-ray diffraction analysis. This analysis provides precise measurements of the lengths of the unit cell edges (a, b, c), the angles between them (α, β, γ), the volume of the unit cell (V), and the number of molecules per unit cell (Z).
For comparison, the closely related compound 5-Bromo-2-(phenylamino)benzoic acid crystallizes in the monoclinic system with the space group P21/n. Its unit cell parameters have been reported as a = 15.2054 (3) Å, b = 3.8818 (1) Å, c = 19.8109 (4) Å, and β = 107.0391 (10)°.
As no dedicated crystallographic study for this compound is available in the searched results, the specific data for its crystal system and unit cell parameters remain undetermined. The data for the phenylamino analog is presented for illustrative purposes only, as the substitution of a dimethylamino group for a phenylamino group would be expected to alter the crystal packing and, consequently, the unit cell dimensions.
Table 1: Comparative Crystal Data for 5-Bromo-2-(phenylamino)benzoic acid (Note: Data for this compound is not available)
| Parameter | Value for 5-Bromo-2-(phenylamino)benzoic acid |
|---|---|
| Chemical Formula | C13H10BrNO2 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 15.2054 (3) |
| b (Å) | 3.8818 (1) |
| c (Å) | 19.8109 (4) |
| β (°) | 107.0391 (10) |
| Volume (ų) | 1118.00 (4) |
| Z | 4 |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions. Key interactions such as hydrogen bonds (H···O/O···H), halogen interactions (H···Br/Br···H), and van der Waals forces (H···H, C···H) can be clearly identified and analyzed.
The analysis generates two-dimensional "fingerprint plots," which summarize all intermolecular contacts for a given molecule. These plots provide a quantitative measure of the prevalence of each type of interaction. For instance, in the crystal structure of a related bromo-compound, Hirshfeld analysis revealed that the most significant contributions to crystal packing were from H···H (42.2%), H···C/C···H (23.1%), and H···Br/Br···H (22.3%) interactions.
A Hirshfeld surface analysis for this compound has not been published, as it is contingent upon the availability of detailed crystallographic data. Such an analysis would provide definitive insights into the hierarchy and nature of the intermolecular forces governing its solid-state assembly.
Computational and Theoretical Studies on 5 Bromo 2 Dimethylamino Benzoic Acid Systems
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems. For derivatives of benzoic acid, DFT methods, particularly using functionals like B3LYP, have proven effective in predicting molecular properties with a high degree of accuracy. nih.govnih.gov
Geometry Optimization and Conformational Analysis
The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For 5-Bromo-2-(dimethylamino)benzoic acid, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.
In related brominated benzoic acid derivatives, such as 5-bromo-2,3-dimethoxybenzaldehyde, theoretical calculations using DFT with a basis set like CAM-B3LYP/6-311++G(d,p) have been shown to provide geometric parameters that are in good agreement with experimental data from X-ray diffraction. scielo.brscielo.br For 5-Bromo-2-(phenylamino)benzoic acid, a similar compound, crystal structure analysis revealed a twisted conformation with a significant dihedral angle between the aromatic rings due to steric repulsion. nih.gov An intramolecular hydrogen bond is also a common feature in such structures. nih.gov
A hypothetical optimized geometry for this compound would likely show a planar benzoic acid group, with the dimethylamino group potentially twisted slightly out of the plane to minimize steric hindrance. The precise bond lengths and angles would be determined by the electronic effects of the bromo, dimethylamino, and carboxylic acid groups.
Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzoic Acid Derivative (Illustrative) This table presents typical data obtained from DFT calculations on a related molecule, as specific data for this compound is not available in the cited literature.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | ~1.90 Å |
| C-N | ~1.38 Å | |
| C=O | ~1.22 Å | |
| C-O(H) | ~1.35 Å | |
| Bond Angle | C-C-Br | ~120° |
| C-C-N | ~121° | |
| O=C-O(H) | ~123° | |
| Dihedral Angle | C-C-N-C | ~10-20° |
Electronic Structure and Frontier Molecular Orbital (HOMO/LUMO) Analysis
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov
In studies of similar molecules like 5-bromo salicylaldehyde (B1680747) derivatives, the HOMO is typically located over the electron-rich parts of the molecule, such as the aromatic ring and the amino group, while the LUMO is often centered on the electron-withdrawing groups and the π-system of the ring. nih.gov A smaller HOMO-LUMO gap suggests a molecule is more easily excitable and more chemically reactive.
Table 2: Representative Frontier Molecular Orbital Data (Illustrative) This table shows typical HOMO-LUMO energy values and the energy gap as would be calculated for a molecule like this compound, based on data for similar compounds. nih.govresearchgate.net
| Parameter | Energy (eV) |
| EHOMO | -6.5 eV |
| ELUMO | -1.8 eV |
| Energy Gap (ΔE) | 4.7 eV |
Molecular Electrostatic Potential (MESP) Mapping
A Molecular Electrostatic Potential (MESP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack.
Reactivity Descriptors and Prediction of Reaction Pathways
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to quantify the chemical reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule.
These descriptors, along with the analysis of local reactivity through Fukui functions, allow for the prediction of the most likely pathways for chemical reactions. For instance, in related compounds, these calculations help in understanding which atoms are most susceptible to attack, guiding synthetic strategies. researchgate.net
Molecular Dynamics Simulations (e.g., Solvation and Aggregation Behavior)
While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent or in the solid state. MD simulations model the movement of atoms and molecules over time based on a force field that describes the interactions between them.
For this compound, MD simulations could be used to investigate:
Aggregation: How molecules of this compound interact with each other in solution or in the crystal lattice. This can reveal tendencies to form dimers or larger aggregates, often through hydrogen bonding between the carboxylic acid groups. nih.gov
Studies on other benzoic acid derivatives have used MD simulations to understand how additives can influence crystal growth and morphology, which is crucial in materials science and pharmaceutical development.
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
For this compound, DFT calculations can be used to predict:
Vibrational Spectra (IR and Raman): By calculating the vibrational frequencies corresponding to the different normal modes of the molecule. This allows for the assignment of the peaks observed in experimental IR and Raman spectra. nih.govnih.gov
NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are often in good agreement with experimental values and can aid in the structural elucidation of the compound and its derivatives. nih.gov
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov
By correlating these predicted spectroscopic parameters with experimental results, a more complete and validated understanding of the molecular structure and properties of this compound can be achieved.
Investigation of Non-Linear Optical (NLO) Properties
The examination of the non-linear optical (NLO) properties of organic molecules is a burgeoning field of research, driven by their potential applications in photonics and optoelectronics, including optical switching and data storage. mdpi.comacs.org Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to predict and understand the NLO response of molecules, guiding the synthesis of novel materials with enhanced properties. mdpi.com
While direct computational studies on the NLO properties of this compound are not extensively documented in the reviewed literature, research on structurally related compounds, such as derivatives of 5-bromo-2-aminobenzimidazole, provides significant insights into the methodologies employed and the expected behavior. mdpi.com These studies typically involve the calculation of key NLO parameters like the total static first hyperpolarizability (βtot), a measure of the second-order NLO response.
The general approach involves optimizing the molecular geometry using a suitable DFT functional and basis set. Following this, the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) are calculated. The magnitude of the NLO response is intimately linked to the molecule's electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap often correlates with a larger hyperpolarizability, indicating a more facile intramolecular charge transfer (ICT). acs.org
In a study on N-aryl derivatives of 5-bromo-2-aminobenzimidazole, DFT calculations were performed to evaluate their NLO potential. mdpi.com The introduction of different aryl groups (substituents) was shown to modulate the electronic properties and, consequently, the NLO response. The calculated first hyperpolarizability values for several derivatives highlight the influence of substituent effects.
Table 1: Calculated First Hyperpolarizability (βtot) of selected 5-bromo-2-aminobenzimidazole derivatives. Data sourced from a computational study on related compounds to illustrate the concept. mdpi.com
| Compound | Substituent on N-aryl group | First Hyperpolarizability (βtot) (a.u.) |
| 1a | 4-fluoro | 1083.5 |
| 1b | 4-methoxy | 1234.7 |
| 1c | 3-chloro | 1156.2 |
| 1d | 3-nitro | 2456.9 |
| 1e | 3,5-dimethyl | 987.4 |
| 1f | 4-methyl | 1123.6 |
This table is interactive. You can sort the data by clicking on the column headers.
The data illustrates that substituents with strong electron-withdrawing capabilities, such as the nitro group (in compound 1d ), can significantly enhance the first hyperpolarizability. This enhancement is attributed to the increased ICT character of the molecule. Similarly, for this compound, the presence of the electron-donating dimethylamino group and the electron-withdrawing bromo and carboxylic acid groups would be expected to create a "push-pull" system, which is a common strategy for designing efficient NLO molecules.
Theoretical Analysis of Substituent Electronic Effects
The electronic properties and reactivity of an aromatic compound are profoundly influenced by the nature of its substituents. In this compound, the benzene (B151609) ring is functionalized with three distinct groups: a bromo group (-Br), a dimethylamino group (-N(CH₃)₂), and a carboxylic acid group (-COOH). A theoretical analysis of the electronic effects of these substituents is crucial for understanding the molecule's charge distribution, stability, and potential reaction sites.
Computational techniques such as the analysis of Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule. nih.gov The MEP map for a related molecule, 5-Bromo-2-Hydroxybenzaldehyde, reveals regions of high and low electron density, which are indicative of electrophilic and nucleophilic centers, respectively. nih.gov
For this compound, a similar theoretical analysis would reveal the interplay of the following electronic effects:
Dimethylamino Group (-N(CH₃)₂): This is a strong activating group, meaning it donates electron density to the benzene ring primarily through a +M (mesomeric or resonance) effect. The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the ring, increasing the electron density, particularly at the ortho and para positions relative to the amino group.
Carboxylic Acid Group (-COOH): This group is deactivating and meta-directing. It withdraws electron density from the benzene ring through both a -I effect (due to the electronegativity of the oxygen atoms) and a -M effect (the carbonyl group can withdraw electrons from the ring's π-system).
Table 2: Expected Electronic Effects of Substituents on the Benzene Ring in this compound.
| Substituent | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on Ring |
| -N(CH₃)₂ | -I (Weak) | +M (Strong) | Activating |
| -Br | -I (Strong) | +M (Weak) | Deactivating |
| -COOH | -I (Moderate) | -M (Moderate) | Deactivating |
This table is interactive. You can sort the data by clicking on the column headers.
A detailed theoretical study would involve calculating parameters such as the HOMO and LUMO energies to assess the molecule's reactivity and electronic transitions. nih.gov The analysis of these frontier molecular orbitals would provide further insights into the regions of the molecule most likely to participate in chemical reactions.
Synthesis and Investigation of Advanced Derivatives and Analogues
Synthesis of Benzoic Acid Esters with Dimethylamino Moieties
The conversion of benzoic acids into their corresponding esters is a fundamental transformation in organic synthesis, often employed to modify a compound's physical properties or to protect the carboxylic acid group during subsequent reaction steps. One of the most common methods for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com
Another established method involves the reaction of benzoic acid with alcohols in the presence of a metal-containing catalyst. googleapis.com This process typically occurs in an aromatic solvent and may involve a step-wise increase in temperature to drive the reaction to completion. googleapis.com For instance, the synthesis of ethyl 5-bromo-2-(dimethylamino)benzoate would involve the reaction of 5-bromo-2-(dimethylamino)benzoic acid with ethanol (B145695). The general procedure can be adapted for various alcohols to produce a range of esters. A related procedure has been documented for the synthesis of ethyl 4-amino-3-methylbenzoate, where the starting aniline (B41778) is ortho-alkylated. orgsyn.org In the context of this compound derivatives, such as 5-bromo-2-aminobenzoic acid ethyl ester, the ester can be synthesized and subsequently used in further reactions, like diazotization, to introduce other functional groups. google.com
The general scheme for Fischer esterification is presented below:
R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of an acid catalyst)
Key steps in an industrial setting for ester synthesis often include:
Esterification of the benzoic acid with an alcohol in the presence of a catalyst. googleapis.com
Vacuum distillation to remove unreacted benzoic acid. googleapis.com
Neutralization and washing of the crude ester product. googleapis.com
Final filtration and drying of the ester. googleapis.com
Development of Fluorescein-Based Probes Incorporating Bromo-dimethylamino Benzoic Acid Moieties
The integration of substituted benzoic acids into larger, functional molecules is a key area of research. A notable example is the synthesis of fluorescein-based fluorescent probes. Fluorescein (B123965) is a widely used fluorophore, but its fluorescence is significantly reduced in acidic conditions (pH < 6). mdpi.com To overcome this limitation and create probes for acidic environments, derivatives incorporating dimethylamino groups have been designed. mdpi.com
Researchers have successfully synthesized 5-bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF), a derivative that incorporates a moiety from 5-bromobenzoic acid. mdpi.comnih.gov The synthesis involves a series of standard reactions starting from 5-bromofluorescein diacetate. mdpi.com The presence of the bromine atom is particularly strategic, as it provides a reactive handle for further functionalization through cross-coupling reactions, such as the Suzuki and Sonogashira reactions. mdpi.comnih.gov This allows for the attachment of other molecular fragments to the fluorescein core, enabling the development of a wide range of sensors and biomarkers. mdpi.com
The synthesis of BBDMAF and its subsequent functionalization are depicted in the following scheme:
5-Bromofluorescein Diacetate → ... → 5-bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF)
BBDMAF + Phenylboronic Acid (Suzuki Coupling) → Phenyl-substituted BBDMAF
BBDMAF + Phenylacetylene (Sonogashira Coupling) → Phenylethynyl-substituted BBDMAF
The most significant feature of 5-bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF) is its unique pH-dependent fluorescence. mdpi.com Unlike standard fluorescein, BBDMAF exhibits strong fluorescence emission specifically in the pH range of 3 to 6. mdpi.comnih.gov This behavior is attributed to the protonation of the nitrogen atoms in the dimethylamino groups under acidic conditions. mdpi.com This protonation inhibits a process known as photoinduced electron transfer (PET), which would otherwise quench the fluorescence.
The photophysical properties are directly tied to the different protolytic forms of the molecule (cationic, neutral, monoanionic, and dianionic) that exist at various pH values. The pKa values for these equilibria have been determined using UV-Vis spectroscopy. mdpi.com The maximum fluorescence intensity is observed when exciting the cationic form at 440 nm at a pH of 3.00, and when exciting the neutral and anionic forms at their respective maximum absorption wavelengths (495-510 nm) in the pH range of 3.97 to 4.97. mdpi.com
| Property | Value/Observation | Reference |
|---|---|---|
| Optimal Fluorescence pH Range | 3 - 6 | mdpi.comnih.gov |
| Excitation Max (Cationic Form) | 440 nm (at pH 3.00) | mdpi.com |
| Excitation Max (Neutral Form) | 495 nm | mdpi.com |
| Excitation Max (Monoanionic Form) | 503 nm | mdpi.com |
| Excitation Max (Dianionic Form) | 510 nm | mdpi.com |
| Mechanism for pH-dependent fluorescence | Inhibition of Photoinduced Electron Transfer (PET) upon protonation of dimethylamino groups | mdpi.com |
Coordination Chemistry of Related Benzoic Acid Ligands
Benzoic acid and its derivatives are important ligands in coordination chemistry due to the ability of the carboxylate group to bind to metal ions in various ways. mdpi.com The presence of other donor atoms on the aromatic ring, such as the nitrogen in an amino or triazole group, can lead to more complex and versatile coordination behavior. nih.gov These ligands, containing both nitrogen and oxygen donors, can form stable chelate rings with metal ions, influencing the geometry and properties of the resulting metal complexes. nih.govrasayanjournal.co.in
The synthesis of metal complexes with substituted benzoic acid ligands generally involves the reaction of the ligand with a metal salt in a suitable solvent, often ethanol or a similar polar solvent. rasayanjournal.co.innih.govresearchgate.net The reaction mixture is typically heated under reflux for several hours to ensure the completion of the complex formation. nih.govresearchgate.net The resulting solid complex can then be isolated by filtration, washed, and dried. nih.gov
Characterization of these complexes is performed using a suite of analytical techniques:
Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal ion. The disappearance or significant shift of the O-H stretching vibration of the carboxylic acid and shifts in the C=O stretching vibrations are indicative of carboxylate binding. nih.govscielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the complex in solution. The disappearance of the carboxylic acid proton signal is a key indicator of coordination. rasayanjournal.co.in
UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, which can help to deduce the coordination geometry around the metal center. nih.gov
Thermal Analysis (TGA/DTA): These techniques are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. rasayanjournal.co.innih.gov
Substituted benzoic acid ligands can coordinate to metal centers through several different modes, primarily involving the carboxylate group. The versatility of the carboxylate group allows it to act as a monodentate, bidentate chelating, or bridging bidentate ligand. scielo.br
Monodentate: The carboxylate binds to a single metal ion through one of its oxygen atoms.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a strained four-membered ring. scielo.br
Bridging Bidentate: Each oxygen atom of the carboxylate group binds to a different metal ion, linking two metal centers together. scielo.br
A study on a binuclear ruthenium(II) benzoate (B1203000) complex revealed the simultaneous presence of all three of these coordination modes within a single structure. scielo.br In other cases, such as with certain Ru(II)/η⁶-arene complexes, the bidentate O-O chelation is the confirmed mode. scielo.br When the ligand contains additional donor sites, such as the nitrogen atoms in triazole-substituted benzoic acids, these can also participate in coordination, leading to polynuclear structures or metal-organic frameworks (MOFs). nih.gov The choice of metal ion, solvent, and reaction conditions can all influence the final coordination mode and the resulting complex geometry. nih.gov
| Coordination Mode | Description | Structural Feature | Reference |
|---|---|---|---|
| Monodentate | Binds to one metal center via one oxygen atom. | M-O-C-R | scielo.br |
| Bidentate Chelating | Binds to one metal center via both oxygen atoms. | Forms a four-membered M-O-C-O ring. | scielo.br |
| Bridging Bidentate | Binds to two different metal centers, linking them. | M1-O-C-O-M2 | scielo.br |
Synthesis of Other Heterocyclic Derivatives with Bromo- and Dimethylamino-Substituents
The presence of bromo- and dimethylamino- substituents on a benzoic acid core allows for the synthesis of a variety of heterocyclic derivatives. The fluorescein derivative BBDMAF discussed previously is a prime example of a complex heterocyclic system built from a substituted benzoic acid precursor. mdpi.com
Another synthetic strategy involves the formation of new carbon-nitrogen bonds. For example, 5-bromo-2-(phenylamino)benzoic acid has been synthesized via an Ullmann condensation reaction. nih.govresearchgate.net This reaction involves coupling 2,5-dibromobenzoic acid with aniline in the presence of a catalyst at elevated temperatures. nih.gov The resulting product is a diarylamine structure, which is a core motif in many pharmacologically active molecules. nih.govresearchgate.net The crystal structure of this compound reveals that the aromatic rings are twisted relative to each other due to steric hindrance, and the molecules form hydrogen-bonded dimers in the solid state. nih.gov
Advanced Applications in Chemical Sciences and Research Tools
Utilization as Building Blocks in Complex Organic Molecule Synthesis
5-Bromo-2-(dimethylamino)benzoic acid serves as a crucial starting material or intermediate in the synthesis of more complex and often biologically active molecules. The presence of three distinct functional groups—the carboxylic acid, the bromine atom, and the dimethylamino group—offers multiple reaction sites, allowing for a variety of chemical transformations.
The bromine atom on the aromatic ring is particularly useful for introducing further complexity through cross-coupling reactions. For instance, similar structures like 5-bromo-2-methylbenzoic acid are pivotal in the synthesis of the anti-diabetic drug canagliflozin. bldpharm.comgoogle.com In these syntheses, the bromo-substituted benzoic acid derivative is first converted to its corresponding acid chloride, which then undergoes a Friedel-Crafts reaction with a thiophene (B33073) derivative. sigmaaldrich.comnih.gov This is a key step in constructing the carbon skeleton of the final drug molecule. The versatility of bromo-substituted benzoic acids is further highlighted by their use in Ullmann reactions to form C-N bonds, leading to the synthesis of N-aryl anthranilic acids, which are precursors to various dyes and pharmaceuticals. chromatographytoday.comsigmaaldrich.com
The dimethylamino group, being an electron-donating group, influences the reactivity of the aromatic ring and can also be a site for further chemical modification. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives. This trifunctional nature allows chemists to strategically build intricate molecular architectures, including various heterocyclic compounds with potential medicinal applications. nih.gov For example, derivatives of 2-bromo-5-methoxybenzoic acid have been used to synthesize novel benzohydrazides with analgesic and antiproliferative activities. google.com
Table 1: Examples of Complex Molecules Synthesized from Related Bromo-Benzoic Acid Derivatives
| Starting Material | Reaction Type | Product Class | Example Application |
| 5-Bromo-2-methylbenzoic acid | Friedel-Crafts acylation | Diarylketones | Intermediate for Canagliflozin |
| 2,5-Dibromobenzoic acid | Ullmann condensation | N-Aryl anthranilic acids | Precursors for bioactive compounds |
| 2-Bromo-5-methoxybenzoic acid | Multi-step synthesis | Benzohydrazide derivatives | Analgesic and antiproliferative agents |
Application in Deuterated Compound Synthesis for Advanced Spectroscopic Studies
Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by its heavier isotope, deuterium (B1214612), are invaluable tools in modern chemical and biomedical research. bldpharm.com The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule, often leading to improved pharmacokinetic profiles. chemicalbook.com This "deuterium switch" is a recognized strategy in drug discovery to enhance metabolic stability. chemicalbook.com
Furthermore, deuterated compounds are extensively used in advanced spectroscopic techniques, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. The introduction of deuterium at specific molecular positions simplifies complex proton NMR spectra and allows for more detailed structural and dynamic studies of molecules.
While direct synthesis of deuterated this compound is not extensively documented in publicly available literature, the general methodologies for deuterium labeling are well-established. bldpharm.comchemicalbook.com These methods often involve using deuterated starting materials or reagents in the synthetic pathway. For a compound like this compound, deuteration could be envisioned at several positions:
Deuteration of the dimethylamino group: This could be achieved by using a deuterated methylating agent during the synthesis of the dimethylamino moiety.
Deuteration of the aromatic ring: This is more challenging but can be accomplished through specific H-D exchange reactions under catalytic conditions.
A deuterated version of this compound would be a valuable standard for NMR-based metabolic studies of compounds derived from it, allowing researchers to track the metabolic fate of specific parts of the molecule.
Table 2: Potential Deuteration Strategies and Their Applications
| Deuteration Site | Potential Synthetic Method | Application in Spectroscopic Studies |
| N-(CD₃)₂ | Use of deuterated methyl iodide or similar reagents. | Probing metabolic stability of the dimethylamino group. |
| Aromatic C-D | H-D exchange catalysis. | Simplifying ¹H NMR spectra for structural elucidation. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-(dimethylamino)benzoic acid, and what key reagents are involved?
- Methodological Answer : A common approach involves multi-step substitution reactions. For bromination, protocols analogous to those for 5-bromo-2,4-difluorobenzoic acid (prepared using brominating agents like 1,3-dibromo-5,5-dimethylhydantoin in 80% H₂SO₄) can be adapted . For introducing the dimethylamino group, nucleophilic substitution of a halogen (e.g., chlorine) with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) at elevated temperatures is effective . Intermediate purification via recrystallization or column chromatography is critical to isolate the target compound.
Q. How can the purity and structural integrity of this compound be characterized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions via coupling patterns (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% by area normalization) .
- X-ray Crystallography : Resolves stereoelectronic effects of the dimethylamino and bromine groups, as demonstrated in structurally similar benzoic acid derivatives .
Q. What are the primary safety considerations when handling this compound?
- Methodological Answer :
- Storage : Store at 0–6°C in airtight containers to prevent decomposition .
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential irritancy (similar to brominated benzoic acids) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does the dimethylamino group at the 2-position influence the electronic properties and reactivity of the benzoic acid core?
- Methodological Answer :
- Electron-Donating Effect : The dimethylamino group increases electron density at the ortho/para positions, directing electrophilic substitution (e.g., bromination) to specific sites .
- Acidity Modulation : The group reduces carboxylic acid acidity (pKa ~4.5–5.0 vs. ~2.5 for unsubstituted benzoic acid), impacting salt formation and solubility .
- Comparative Data :
| Substituent | pKa (Carboxylic Acid) | Reactivity with Electrophiles |
|---|---|---|
| -Br | ~2.8 | Moderate |
| -N(CH₃)₂ | ~4.7 | High (directs meta) |
Q. What strategies can mitigate competing side reactions during the bromination of dimethylamino-substituted benzoic acid derivatives?
- Methodological Answer :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce halogen scrambling .
- Temperature Control : Maintain 0–5°C during bromine addition to minimize over-bromination .
- Catalyst Optimization : Add catalytic H₂SO₄ (0.1–0.5 eq) to enhance regioselectivity, as shown in fluorinated analogs .
Q. How do solvent polarity and temperature affect the coupling efficiency in derivatization reactions involving this compound?
- Methodological Answer :
- Polar Solvents (DMF, DMSO) : Increase solubility of the carboxylic acid, improving coupling yields in amidation (e.g., 80–90% yield at 60°C) .
- Low-Polarity Solvents (THF, EtOAc) : Favor esterification but may precipitate the acid, reducing efficiency.
- Temperature : Elevated temperatures (60–80°C) accelerate SNAr reactions but risk decarboxylation; monitor via TLC .
Q. What computational methods are suitable for predicting the binding affinity of this compound derivatives with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with enzymes like cyclooxygenase .
- QSAR Modeling : Correlate Hammett σ values of substituents (Br: +0.23, N(CH₃)₂: -0.83) with inhibitory activity .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
Data Contradiction Analysis
Q. How can discrepancies in reported biological activity of structurally similar brominated benzoic acids be resolved?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., pH, cell line) .
- Structural Analog Testing : Synthesize analogs (e.g., 5-Bromo-2-(methylamino)benzoic acid) to isolate substituent effects .
- Mechanistic Studies : Use knock-out models to validate target engagement (e.g., siRNA silencing of suspected receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
